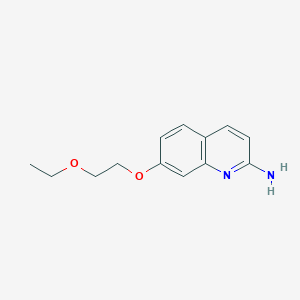
Lead(2+) neononanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lead(2+) neononanoate can be synthesized through the reaction of lead(II) oxide or lead(II) acetate with neononanoic acid. The reaction typically occurs in an organic solvent such as toluene or hexane, under reflux conditions. The general reaction scheme is as follows:
PbO+2C9H19COOH→Pb(C9H19COO)2+H2O
In this reaction, lead(II) oxide reacts with neononanoic acid to form this compound and water. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to obtain a high-purity product. The choice of solvent and reaction conditions can be optimized to maximize yield and minimize production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Lead(2+) neononanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to lead(IV) compounds under specific conditions.
Reduction: It can be reduced back to lead(0) or lead(II) compounds.
Substitution: The carboxylate groups in this compound can be substituted with other ligands, such as halides or phosphates.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used to oxidize this compound.
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used for reduction reactions.
Substitution Reactions: Halide salts (e.g., NaCl, KBr) can be used to substitute the carboxylate groups.
Major Products Formed
Oxidation: Lead(IV) oxide (PbO₂) or other lead(IV) compounds.
Reduction: Metallic lead (Pb) or lead(II) compounds.
Substitution: Lead halides (e.g., PbCl₂, PbBr₂) or other substituted lead compounds.
Applications De Recherche Scientifique
Lead(2+) neononanoate has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other lead-containing compounds and materials.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of specialized coatings, catalysts, and other industrial materials.
Mécanisme D'action
The mechanism of action of lead(2+) neononanoate involves its interaction with various molecular targets. As a lead compound, it can act as a Lewis acid, accepting electron pairs from donor molecules. This property allows it to form complexes with various ligands, influencing its reactivity and biological activity. The pathways involved in its action include coordination with biomolecules, disruption of cellular processes, and potential oxidative stress induction.
Comparaison Avec Des Composés Similaires
Lead(2+) neononanoate can be compared with other lead carboxylates, such as lead(2+) acetate and lead(2+) stearate. While all these compounds share similar lead coordination chemistry, this compound is unique due to its specific carboxylate ligand, neononanoic acid. This uniqueness can influence its solubility, reactivity, and applications.
Similar Compounds
Lead(2+) acetate: Pb(C₂H₃O₂)₂
Lead(2+) stearate: Pb(C₁₈H₃₅O₂)₂
Lead(2+) formate: Pb(HCOO)₂
These compounds differ in their carboxylate ligands, which can affect their physical and chemical properties, as well as their applications in various fields.
Propriétés
Numéro CAS |
93894-48-5 |
|---|---|
Formule moléculaire |
C18H34O4Pb |
Poids moléculaire |
521 g/mol |
Nom IUPAC |
6,6-dimethylheptanoate;lead(2+) |
InChI |
InChI=1S/2C9H18O2.Pb/c2*1-9(2,3)7-5-4-6-8(10)11;/h2*4-7H2,1-3H3,(H,10,11);/q;;+2/p-2 |
Clé InChI |
NFCLVERKTMMEKW-UHFFFAOYSA-L |
SMILES canonique |
CC(C)(C)CCCCC(=O)[O-].CC(C)(C)CCCCC(=O)[O-].[Pb+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


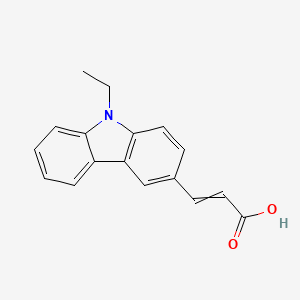
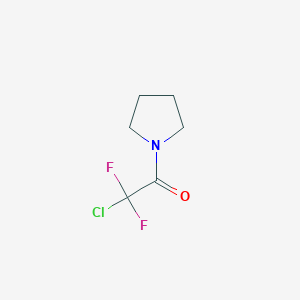
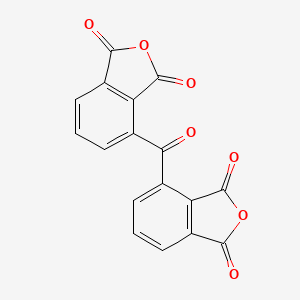
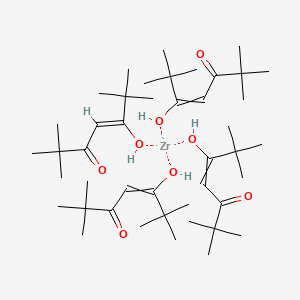
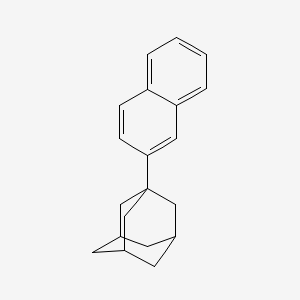
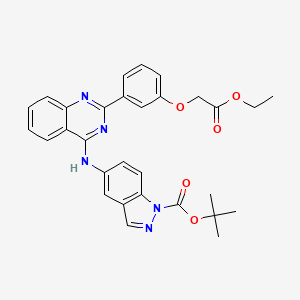

![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxybut-2-en-1-ol](/img/structure/B14117729.png)
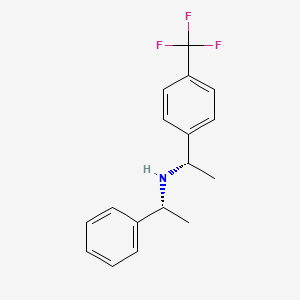
![4'-tert-butyl-N-phenyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14117741.png)

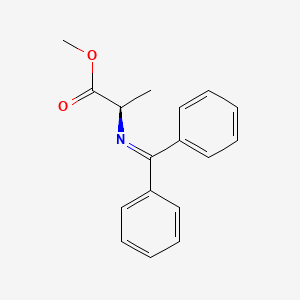
![3-{[(4-Chlorophenyl)methyl]amino}butanoic acid](/img/structure/B14117755.png)
